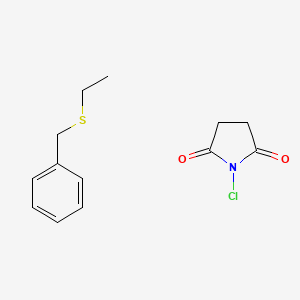
1-Chloropyrrolidine-2,5-dione;ethylsulfanylmethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloropyrrolidine-2,5-dione;ethylsulfanylmethylbenzene is a compound that combines the structural features of 1-chloropyrrolidine-2,5-dione and ethylsulfanylmethylbenzene. This compound is known for its versatile applications in organic synthesis, pharmaceuticals, and industrial chemistry. The presence of both a chlorinated pyrrolidine ring and a sulfanylmethylbenzene moiety makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically occurs in an aqueous medium at room temperature, yielding the desired chlorinated product .
Ethylsulfanylmethylbenzene can be prepared through the alkylation of benzyl mercaptan with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or acetone, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of 1-chloropyrrolidine-2,5-dione involves the chlorination of succinimide using chlorine gas or sodium hypochlorite in large-scale reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pH, and chlorine concentration .
Ethylsulfanylmethylbenzene is produced industrially by the reaction of benzyl mercaptan with ethyl chloride or ethyl bromide in the presence of a base. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Chloropyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: It can act as a mild oxidizing agent, converting primary and secondary alcohols to aldehydes and ketones.
Ethylsulfanylmethylbenzene undergoes:
Nucleophilic Substitution: The ethylsulfanyl group can be replaced by other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols.
Major Products
Oxidation of 1-Chloropyrrolidine-2,5-dione: Aldehydes, ketones.
Substitution of Ethylsulfanylmethylbenzene: Various substituted benzyl derivatives.
Scientific Research Applications
1-Chloropyrrolidine-2,5-dione is widely used in organic synthesis as a chlorinating agent and mild oxidant. It is employed in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals . In biological research, it is used to modify proteins and peptides by introducing chlorine atoms .
Ethylsulfanylmethylbenzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the production of rubber additives and as a building block in the synthesis of more complex molecules .
Mechanism of Action
1-Chloropyrrolidine-2,5-dione exerts its effects through the formation of a reactive chlorine species, which can participate in electrophilic substitution and oxidation reactions. The chlorine atom in the compound is highly reactive and can be transferred to other molecules, facilitating various chemical transformations.
Ethylsulfanylmethylbenzene acts as a nucleophile in substitution reactions, where the sulfanyl group can attack electrophilic centers in other molecules. The ethyl group enhances the nucleophilicity of the sulfanyl group, making it more reactive in these reactions.
Comparison with Similar Compounds
1-Chloropyrrolidine-2,5-dione is similar to other N-halosuccinimides, such as N-bromosuccinimide and N-iodosuccinimide. These compounds share similar reactivity patterns but differ in their halogen atoms, which affect their reactivity and selectivity in chemical reactions.
Ethylsulfanylmethylbenzene is comparable to other benzyl sulfides, such as methylsulfanylmethylbenzene and propylsulfanylmethylbenzene. The length of the alkyl chain affects the compound’s physical properties and reactivity, with longer chains generally leading to increased hydrophobicity and steric hindrance.
Similar Compounds
- N-Bromosuccinimide
- N-Iodosuccinimide
- Methylsulfanylmethylbenzene
- Propylsulfanylmethylbenzene
Properties
CAS No. |
65824-51-3 |
|---|---|
Molecular Formula |
C13H16ClNO2S |
Molecular Weight |
285.79 g/mol |
IUPAC Name |
1-chloropyrrolidine-2,5-dione;ethylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H12S.C4H4ClNO2/c1-2-10-8-9-6-4-3-5-7-9;5-6-3(7)1-2-4(6)8/h3-7H,2,8H2,1H3;1-2H2 |
InChI Key |
GWPZXQUKBGVMAB-UHFFFAOYSA-N |
Canonical SMILES |
CCSCC1=CC=CC=C1.C1CC(=O)N(C1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















